molecular formula C9H9IO3 B14634691 1,3-Benzodioxole-5-ethanol, 6-iodo- CAS No. 52199-45-8

1,3-Benzodioxole-5-ethanol, 6-iodo-

Cat. No.: B14634691
CAS No.: 52199-45-8
M. Wt: 292.07 g/mol
InChI Key: BGGJIZNADHLJQS-UHFFFAOYSA-N
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Description

1,3-Benzodioxole-5-ethanol, 6-iodo- is an organic compound with the molecular formula C9H9IO3. It is a derivative of 1,3-benzodioxole, featuring an ethanol group at the 5th position and an iodine atom at the 6th position. This compound is notable for its unique structure, which combines aromatic and aliphatic characteristics, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzodioxole-5-ethanol, 6-iodo- can be synthesized from 1,3-benzodioxole through a series of chemical reactionsThe iodination can be achieved using iodine and a suitable oxidizing agent, while the ethanol group can be introduced through a Grignard reaction or other suitable alkylation methods .

Industrial Production Methods

Industrial production of 1,3-benzodioxole-5-ethanol, 6-iodo- typically involves large-scale chemical reactors where the reactions are carried out under controlled conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-5-ethanol, 6-iodo- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Benzodioxole-5-ethanol, 6-iodo- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-benzodioxole-5-ethanol, 6-iodo- involves its interaction with various molecular targets and pathways. The ethanol group can participate in hydrogen bonding, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: The parent compound without the ethanol and iodine substituents.

    1,3-Benzodioxole-5-ethanol: Similar structure but lacks the iodine atom.

    1,3-Benzodioxole-6-iodo: Similar structure but lacks the ethanol group.

Uniqueness

1,3-Benzodioxole-5-ethanol, 6-iodo- is unique due to the presence of both the ethanol and iodine substituents, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

52199-45-8

Molecular Formula

C9H9IO3

Molecular Weight

292.07 g/mol

IUPAC Name

2-(6-iodo-1,3-benzodioxol-5-yl)ethanol

InChI

InChI=1S/C9H9IO3/c10-7-4-9-8(12-5-13-9)3-6(7)1-2-11/h3-4,11H,1-2,5H2

InChI Key

BGGJIZNADHLJQS-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CCO)I

Origin of Product

United States

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